N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-3-cyclopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in electrophilic and nucleophilic reactions, while the methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-3-cyclopropoxyphenyl)methanesulfonamide: Similar structure with the cyano group at the 4-position.
N-(2-Phenylethyl)methanesulfonamide: Lacks the cyano and cyclopropoxy groups.
Uniqueness
N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is unique due to the combination of its cyano, cyclopropoxy, and methanesulfonamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12N2O3S |
---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(2-cyano-3-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-10-3-2-4-11(9(10)7-12)16-8-5-6-8/h2-4,8,13H,5-6H2,1H3 |
InChI Key |
DASBKXUWTFUYPW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)C#N |
Origin of Product |
United States |
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